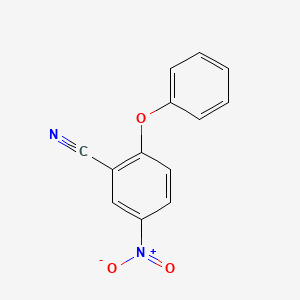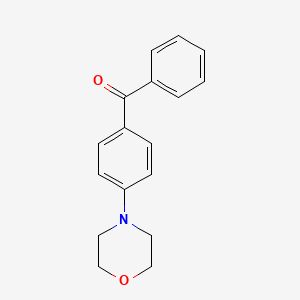
4-Morpholinobenzophenone
Overview
Description
4-Morpholinobenzophenone, also known as (4-Morpholin-4-yl-phenyl)-phenyl-methanone, is a chemical compound with the molecular formula C17H17NO2 . It has an average mass of 267.322 Da and a monoisotopic mass of 267.125916 Da . It is also referred to as a stain .
Molecular Structure Analysis
The molecular structure of 4-Morpholinobenzophenone is based on its molecular formula, C17H17NO2 . The exact structure would require more specific information or computational chemistry analysis which is not available in the search results.Physical And Chemical Properties Analysis
4-Morpholinobenzophenone has a density of 1.2±0.1 g/cm3, a boiling point of 450.5±40.0 °C at 760 mmHg, and a flash point of 226.3±27.3 °C . It has a molar refractivity of 77.9±0.3 cm3, and a molar volume of 230.9±3.0 cm3 . It also has a polar surface area of 30 Å2 and a polarizability of 30.9±0.5 10-24 cm3 .Scientific Research Applications
Protein Measurement
4-Morpholinobenzophenone has been utilized in protein measurement techniques. The Folin phenol reagent, a significant element in this process, allows for the sensitive and simple measurement of proteins in various samples. The methodology has been refined over time to optimize its sensitivity and limit interference from common reagents used in protein handling (Lowry et al., 1951).
Antibiotic Activity Modulation
Research has shown that compounds with morpholine groups, such as 4-(Phenylsulfonyl) morpholine, display antimicrobial properties. These compounds have been investigated for their modulating activity against various microorganisms, including resistant strains of bacteria and fungi. This suggests potential applications in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Synthesis of α,β-Unsaturated Aldehydes
Polystyrene-supported morpholines have been synthesized and used effectively as α-selenenylating agents for saturated aldehydes. This method allows for the production of α,β-unsaturated aldehydes with good yields and purities, indicating its usefulness in organic synthesis (Sheng et al., 2003).
Inhibitors of Hypoxia-Inducible Factor
Morpholine derivatives have been synthesized and evaluated as inhibitors of hypoxia-inducible factor (HIF) 1α. These compounds, including morpholinoethyl containing esters, have shown significant inhibitory activity on HIF-1α, suggesting their potential in cancer therapy and tumor angiogenesis (Naik et al., 2012).
Morpholine Degradation
Research has focused on the biodegradation of morpholine, a biologically active environmental xenobiotic. Studies have explored strategies for acclimatizing bacteria for the removal of morpholine from industrial effluents, highlighting the environmental implications of morpholine and its derivatives (Kaur et al., 2015).
Safety And Hazards
4-Morpholinobenzophenone is classified as very toxic to aquatic life (Hazard statement: H400) and precautions should be taken to avoid release to the environment . In case of accidental release, it is recommended to clean up spills immediately, observing precautions in the Protective Equipment section . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18-10-12-20-13-11-18/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQHMFVCNWSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179478 | |
| Record name | 4-Morpholinobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzophenone | |
CAS RN |
24758-49-4 | |
| Record name | 4-Morpholinobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24758-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024758494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24758-49-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L69X951WW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




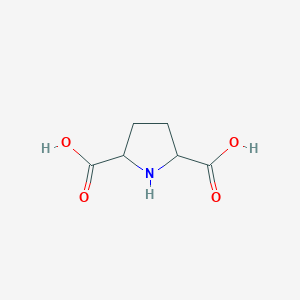

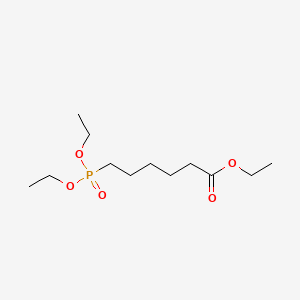

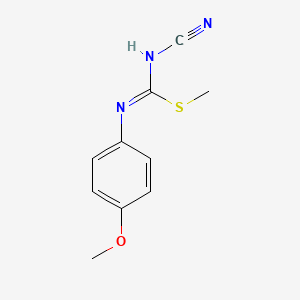
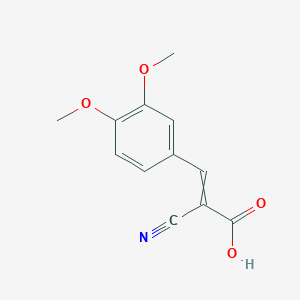

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)


